rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
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Overview
Description
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol: is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it possesses notable anti-inflammatory and anti-tumor properties .
Mechanism of Action
Target of Action
The primary targets of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (PLCP) are NF-κB , a transcription factor crucial in several disorders, and AMPK , a protein involved in regulating energy metabolism .
Mode of Action
PLCP interacts with its targets by inhibiting the activity of NF-κB and activating AMPK . This dual action results in changes to cellular processes, including energy metabolism and transcription of specific genes .
Biochemical Pathways
The inhibition of NF-κB by PLCP can affect various biochemical pathways, including those involved in inflammation and tumor progression . On the other hand, the activation of AMPK can influence energy metabolism pathways, promoting a shift towards catabolic processes .
Result of Action
The molecular and cellular effects of PLCP’s action include the induction of apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells . This can lead to anti-inflammatory and anti-tumor effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of PLCP. For instance, its solubility in different solvents can affect its bioavailability and thus its effectiveness
Biochemical Analysis
Biochemical Properties
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol has been found to interact with several key enzymes and proteins. It inhibits the activity of NF-κB, a transcription factor crucial in several disorders . Furthermore, it activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the activity of NF-κB and activates AMPK, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic acid and linoleic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: : rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds where the chlorine atom is replaced by other functional groups .
Scientific Research Applications
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol has a wide range of scientific research applications:
Comparison with Similar Compounds
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another chlorinated lipid with similar properties but different fatty acid composition.
1-Palmitoyl-2-linolenoyl-3-chloropropanediol: A compound with a similar structure but containing linolenic acid instead of linoleic acid.
The uniqueness of this compound lies in its specific combination of palmitic acid and linoleic acid, which contributes to its distinct biochemical properties and research applications .
Properties
CAS No. |
1246833-87-3 |
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Molecular Formula |
C37H67ClO4 |
Molecular Weight |
611.4 g/mol |
IUPAC Name |
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- |
InChI Key |
KBIIPAPVKFNOGB-BCTRXSSUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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